N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methoxyphenyl)acetamide
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Description
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H26ClN3O4S and its molecular weight is 452.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.1332552 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methoxyphenyl)acetamide is the D4 dopamine receptor . This receptor is a G protein-coupled receptor located in the brain, and it plays a crucial role in the dopamine system, which is involved in reward, attention, and regulation of body movements.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor It binds to the receptor and modulates its activity
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may be well-absorbed in the body. Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through further studies.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-29-20-7-5-17(6-8-20)15-21(26)23-9-14-30(27,28)25-12-10-24(11-13-25)19-4-2-3-18(22)16-19/h2-8,16H,9-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTGIPTYMQMXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.